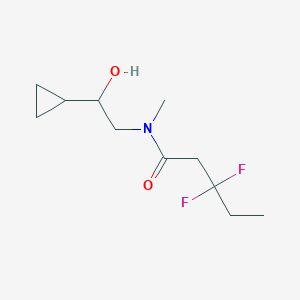
N-(2-ethoxypentyl)-4-(methylcarbamoylamino)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxypentyl)-4-(methylcarbamoylamino)piperidine-1-carboxamide, also known as MEOP or N-ethoxy pentylone, is a synthetic research chemical that belongs to the cathinone class. It is a novel psychoactive substance that has gained popularity in recent years due to its stimulating effects. MEOP is a relatively new compound, and research on its pharmacological properties is still ongoing.
Wirkmechanismus
N-(2-ethoxypentyl)-4-(methylcarbamoylamino)piperidine-1-carboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reabsorption and increasing their concentration in the synapse. This leads to an increase in the activation of the corresponding receptors, resulting in the stimulating effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces stereotypic behaviors, such as repetitive grooming and head twitching. This compound has been found to have a lower potential for inducing neurotoxicity compared to other cathinones.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxypentyl)-4-(methylcarbamoylamino)piperidine-1-carboxamide is a relatively new compound, and research on its pharmacological properties is still ongoing. Its low potential for inducing neurotoxicity makes it a promising candidate for further research. However, its effects on humans are not well understood, and more studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
Further research on N-(2-ethoxypentyl)-4-(methylcarbamoylamino)piperidine-1-carboxamide could focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Studies could also investigate the long-term effects of this compound on the brain and behavior. Additionally, research could explore the potential for this compound to be used as a tool for studying the mechanisms of neurotransmitter release and reuptake in the brain.
Synthesemethoden
N-(2-ethoxypentyl)-4-(methylcarbamoylamino)piperidine-1-carboxamide can be synthesized by reacting 4-methylaminorex with ethyl 2-bromo-5-pentanoate in the presence of a palladium catalyst. The resulting product is then treated with methyl isocyanate to obtain this compound. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxypentyl)-4-(methylcarbamoylamino)piperidine-1-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant effects similar to those of amphetamines, such as increased locomotor activity and hyperthermia. This compound has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters associated with pleasure and reward.
Eigenschaften
IUPAC Name |
N-(2-ethoxypentyl)-4-(methylcarbamoylamino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O3/c1-4-6-13(22-5-2)11-17-15(21)19-9-7-12(8-10-19)18-14(20)16-3/h12-13H,4-11H2,1-3H3,(H,17,21)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXXISACDCJIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)N1CCC(CC1)NC(=O)NC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B7358757.png)
![3-[4-(hydroxymethyl)triazol-1-yl]-N-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidine-1-carboxamide](/img/structure/B7358764.png)
![N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7358765.png)

![1-[(5-phenyl-1,3-oxazol-2-yl)methyl]-3-(2H-triazol-4-yl)pyrrolidin-3-ol](/img/structure/B7358767.png)
![4-[2-(5-Chloro-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B7358773.png)
![N-[2-(4-chloro-3-methylphenyl)ethyl]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7358788.png)
![[2-Fluoro-5-(trifluoromethyl)phenyl]-[2-methyl-2-(2-methylpropyl)pyrrolidin-1-yl]methanone](/img/structure/B7358789.png)
![[4-(2,2,2-Trifluoroethyl)morpholin-3-yl]-[4-(2,4,4-trimethylpentan-2-yl)piperazin-1-yl]methanone](/img/structure/B7358794.png)
![2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7358802.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)

![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)